K-Ras(G12C) inhibitor 9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

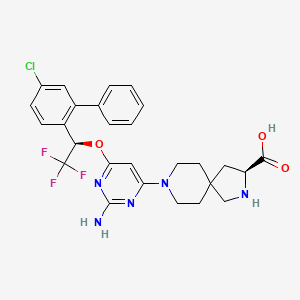

L'inhibiteur de K-Ras(G12C) 9 est une petite molécule qui cible spécifiquement la mutation K-Ras(G12C), un moteur oncogénique courant dans divers cancers, en particulier le cancer bronchopulmonaire non à petites cellules (CBNPC). Ce composé est un inhibiteur allostérique irréversible qui se lie au résidu cystéine muté de la protéine K-Ras, inhibant ainsi son activité et empêchant les voies de signalisation en aval qui favorisent la prolifération des cellules cancéreuses .

Mécanisme D'action

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

Analyse Biochimique

Biochemical Properties

K-Ras(G12C) Inhibitor 9 preferentially binds to the GDP-bound conformation of RAS, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . It interacts with the mutant cysteine-12 residue, disrupting signaling by this long-“undruggable” target . The inhibitor forms a covalent bond with the mutant cysteine, exploiting its strong nucleophilicity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses ERK and AKT signaling pathways, which are crucial for cell proliferation and survival . Resistance to this compound therapy can occur due to intrinsic or acquired resistance mechanisms at the cellular, molecular, and genetic levels .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the GDP-bound state of KRAS(G12C), exploiting the strong nucleophilicity of the acquired cysteine . This binding prevents the exchange of GDP for GTP, thereby inhibiting the activation of the signaling cascade . This mechanism effectively locks the KRAS G12C protein in an inactive state .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, resistance to the inhibitor can develop over time due to various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant KRAS

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study using a KRAS G12C knock-in mouse model of NSCLC, this compound showed comparable efficacy to sotorasib in driving tumor regression

Metabolic Pathways

This compound is involved in the MAP kinase pathway, PI3K-AKT-mTOR pathway, and the tumour invasion and metastasis-inducing protein 1 (TIAM1-RAC) and RAS-related protein (RAL) pathways . It interacts with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

It is known to bind to the GDP-bound state of KRAS(G12C), which is typically localized to the cell membrane

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'inhibiteur de K-Ras(G12C) 9 implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d'un squelette principal, suivie de modifications de groupe fonctionnel pour introduire les entités chimiques nécessaires. Les conditions réactionnelles courantes comprennent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

La production industrielle de l'inhibiteur de K-Ras(G12C) 9 implique une mise à l'échelle de la synthèse en laboratoire à une plus grande échelle tout en maintenant la qualité et la cohérence du composé. Ce processus comprend souvent l'optimisation des conditions réactionnelles, des techniques de purification et des mesures de contrôle qualité pour garantir que le composé répond aux normes réglementaires pour l'utilisation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de K-Ras(G12C) 9 subit diverses réactions chimiques, notamment :

Formation de liaisons covalentes : L'inhibiteur forme une liaison covalente avec le résidu cystéine de la protéine K-Ras, conduisant à une inhibition irréversible.

Réactions de substitution : Le composé peut subir des réactions de substitution avec d'autres nucléophiles, ce qui peut affecter sa stabilité et son activité.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et les réactions de l'inhibiteur de K-Ras(G12C) 9 comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs comme le palladium et des bases comme la triéthylamine. Les conditions réactionnelles impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter la dégradation .

Principaux produits

Le principal produit de la réaction entre l'inhibiteur de K-Ras(G12C) 9 et la protéine K-Ras est une protéine K-Ras modifiée de manière covalente, qui est rendue inactive et incapable de favoriser la croissance des cellules cancéreuses .

Applications de la recherche scientifique

L'inhibiteur de K-Ras(G12C) 9 a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle des mutations K-Ras dans le cancer et pour développer des thérapies ciblées pour les cancers à médiation K-Ras.

Développement de médicaments : Le composé sert de molécule de tête pour développer de nouveaux inhibiteurs avec une efficacité et des profils de sécurité améliorés.

Études biologiques : Les chercheurs utilisent l'inhibiteur de K-Ras(G12C) 9 pour étudier les mécanismes moléculaires de la signalisation K-Ras et son impact sur les processus cellulaires.

Mécanisme d'action

L'inhibiteur de K-Ras(G12C) 9 exerce ses effets en se liant de manière covalente au résidu cystéine en position 12 de la protéine K-Ras. Cette liaison se produit dans la poche de commutation II de la protéine, qui est essentielle pour son activité. En formant une liaison covalente, l'inhibiteur verrouille la protéine K-Ras dans un état inactif, l'empêchant d'interagir avec les effecteurs en aval et stoppant les voies de signalisation qui stimulent la prolifération des cellules cancéreuses . La cible moléculaire principale de l'inhibiteur de K-Ras(G12C) 9 est la protéine mutante K-Ras(G12C), et la principale voie impliquée est la voie de signalisation MAPK/ERK .

Applications De Recherche Scientifique

K-Ras(G12C) inhibitor 9 has several scientific research applications, including:

Cancer Research: It is used to study the role of K-Ras mutations in cancer and to develop targeted therapies for K-Ras-driven cancers.

Drug Development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and safety profiles.

Biological Studies: Researchers use this compound to investigate the molecular mechanisms of K-Ras signaling and its impact on cellular processes.

Comparaison Avec Des Composés Similaires

L'inhibiteur de K-Ras(G12C) 9 est comparé à d'autres composés similaires, tels que le sotorasib et l'adagrasib, qui ciblent également la mutation K-Ras(G12C). Bien que tous ces inhibiteurs partagent un mécanisme d'action similaire, l'inhibiteur de K-Ras(G12C) 9 est unique par sa structure chimique et son affinité de liaison . D'autres composés similaires comprennent :

Sotorasib : Un inhibiteur de K-Ras(G12C) approuvé par la FDA qui a démontré son efficacité clinique dans le CBNPC.

Adagrasib : Un autre inhibiteur de K-Ras(G12C) en essais cliniques, connu pour sa grande puissance et sa sélectivité.

L'inhibiteur de K-Ras(G12C) 9 se démarque par ses propriétés chimiques distinctes et son potentiel d'optimisation supplémentaire dans le développement de médicaments .

Propriétés

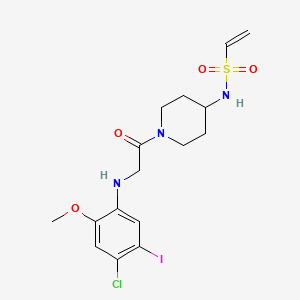

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)